molecular formula C9H6FNO2S B2724538 3-Amino-5-fluoro-1-benzothiophene-2-carboxylic acid CAS No. 1378864-23-3

3-Amino-5-fluoro-1-benzothiophene-2-carboxylic acid

Cat. No. B2724538
CAS RN: 1378864-23-3
M. Wt: 211.21
InChI Key: ABJPPVCFRACXCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds like 3-Amino-5-fluoro-1-benzothiophene-2-carboxylic acid is typically realized via a tandem of nucleophilic substitution – intramolecular condensation reactions . Sulfides, thiols, and thiourea are employed as S-nucleophiles . Another approach involves the recyclization of 1,2-benzothiazoles by the action of carbanions .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-fluoro-1-benzothiophene-2-carboxylic acid is characterized by a benzothiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . This structure is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Thiophene derivatives, like 3-Amino-5-fluoro-1-benzothiophene-2-carboxylic acid, undergo various chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Enantioselective Sensing

  • Chiral Carboxylic Acid Sensing: A study by Mei and Wolf (2004) discusses the use of a chiral fluorosensor for enantioselective sensing of a variety of chiral carboxylic acids, including amino acids, aliphatic acids, arylalkanoic acids, and halogenated carboxylic acids. This demonstrates the potential application of such compounds in chiral analysis (Mei & Wolf, 2004).

Fluorogenic Reagents

  • High-Sensitivity Chromatographic Analysis: Beale et al. (1989) synthesized and characterized 3-Benzoyl-2-quinolinecarboxaldehyde as a precolumn fluorogenic reagent for the ultrahigh sensitivity determination of primary amines. This research highlights the application in sensitive detection methods in chromatography (Beale et al., 1989).

Tumor Delineation in PET

  • PET Tracer for Tumor Delineation: Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography (PET), indicating its use in medical imaging and tumor detection (Shoup & Goodman, 1999).

Synthesis of Benzodiazepinones

  • Synthesis of Substituted Benzodiazepinones: Research by Lee, Gauthier, and Rivero (1999) involved the preparation of substituted 1,5-benzodiazepin-2-ones using a solid-phase synthetic method. This demonstrates the compound's role in the synthesis of potentially therapeutically relevant molecules (Lee, Gauthier, & Rivero, 1999).

Fluorescence pH Sensing

  • Fluorescence pH Sensing: A study by Li et al. (2018) highlights the use of a benzothiazole-based aggregation-induced emission luminogen (AIEgen) for the ratiometric fluorescent chemosensing of pH. This has implications in sensitive detection of pH fluctuation in biological and environmental samples (Li et al., 2018).

properties

IUPAC Name

3-amino-5-fluoro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJPPVCFRACXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(S2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-fluorobenzo[b]thiophene-2-carboxylic acid

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